![molecular formula C22H30N2O3 B5529879 4-{[1-(cyclopentylcarbonyl)-4-piperidinyl]carbonyl}-2-phenylmorpholine](/img/structure/B5529879.png)
4-{[1-(cyclopentylcarbonyl)-4-piperidinyl]carbonyl}-2-phenylmorpholine
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 4-{[1-(cyclopentylcarbonyl)-4-piperidinyl]carbonyl}-2-phenylmorpholine often involves multi-step processes. For instance, a method to synthesize 1-phenethyl-4-hydroxy-4-substituted piperidinium hydrochlorides was developed, which could provide insights into similar synthetic routes (Yang et al., 2009).
Molecular Structure Analysis
Molecular structure analysis of these compounds is crucial for understanding their properties and potential applications. X-ray diffraction and DFT methods have been used to study the structures of related compounds, such as 1-phenethyl-4-hydroxy-4-substituted piperidinium hydrochlorides (Yang et al., 2009).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds can be complex. For example, the synthesis and characterization of related compounds, like 3'-[(4-fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenyl spiro[indole-3,2'-pyrrolidin]-2(1H)-one, have been explored, indicating nuanced chemical behavior (Sharma et al., 2013).
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting point, and crystal structure, are critical for their application in various fields. Studies on similar compounds have used techniques like X-ray diffraction for detailed physical property analysis (Kuleshova & Khrustalev, 2000).
Chemical Properties Analysis
Chemical properties like reactivity, stability, and interaction with other molecules are essential for the potential application of these compounds. Research on related compounds has explored these aspects through various analytical techniques, such as NMR and IR spectroscopy (Lee et al., 1966).
Mechanism of Action
The mechanism of action of this compound is not clear without additional context. Depending on its intended use, it could interact with biological systems in a variety of ways. For example, many drugs work by interacting with specific proteins in the body, while other compounds might have catalytic activity or other chemical functions .
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its intended use. If it’s being studied as a potential drug, for example, future research could involve testing its efficacy and safety in preclinical and clinical trials. If it’s being used in a chemical or industrial context, future research could involve optimizing its synthesis or finding new applications for it .
properties
IUPAC Name |
cyclopentyl-[4-(2-phenylmorpholine-4-carbonyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3/c25-21(18-8-4-5-9-18)23-12-10-19(11-13-23)22(26)24-14-15-27-20(16-24)17-6-2-1-3-7-17/h1-3,6-7,18-20H,4-5,8-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAXRSMNBOMMKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(CC2)C(=O)N3CCOC(C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[1-(Cyclopentylcarbonyl)-4-piperidinyl]carbonyl}-2-phenylmorpholine |
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